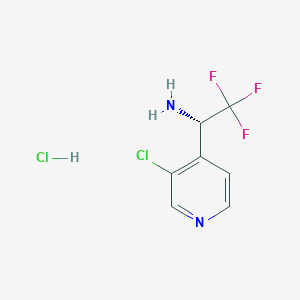

(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl

Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is (S)-1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride. It is commonly abbreviated in literature as (S)-3-Cl-4-Py-TFEA·HCl, though this shorthand is not IUPAC-compliant. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1391487-47-0 (hydrochloride salt) | |

| Molecular Formula | C₇H₇Cl₂F₃N₂ | |

| Molecular Weight | 247.05 g/mol | |

| Stereochemistry | S-configuration at C1 |

The structure features a pyridine ring with a chlorine atom at the 3-position and an (S)-configured trifluoroethylamine group at the 4-position. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in solution-phase reactions.

Synonyms include:

- (S)-1-(3-Chloro-4-pyridinyl)-2,2,2-trifluoroethylamine hydrochloride

- (S)-4-Amino-3-chloro-α,α,α-trifluoro-p-xylene hydrochloride

The SMILES notation for the free base is N[C@@H](C(F)(F)F)C1=CN=CC=C1Cl, explicitly denoting the stereocenter. X-ray crystallography confirms the planar pyridine ring and tetrahedral geometry at the chiral carbon.

Historical Development and Discovery

The compound emerged in the early 2010s alongside advances in asymmetric synthesis of fluorinated pyridine derivatives. Its discovery is attributed to methodologies developed for installing trifluoromethyl groups enantioselectively into heteroaromatic systems. Key milestones include:

- 2012 : First reported in a patent describing chiral trifluoroethylamine synthons for kinase inhibitors.

- 2015 : Scalable synthesis achieved via enzymatic resolution of racemic intermediates using lipase-catalyzed acylations.

- 2019 : Adoption as a key intermediate in the synthesis of JAK2/STAT3 pathway modulators, as disclosed in preclinical studies.

Early routes relied on diastereomeric salt formation with tartaric acid derivatives, yielding low enantiomeric excess (ee ≤ 85%). Contemporary approaches employ transition-metal-catalyzed asymmetric hydrogenation of α-trifluoromethyl enamines, achieving ee > 98%.

Significance in Modern Organic Chemistry

This compound exemplifies three trends in modern synthetic chemistry:

- Fluorine Incorporation : The CF₃ group improves metabolic stability and membrane permeability in drug candidates. Its electron-withdrawing nature also directs regioselective functionalization of the pyridine ring.

- Chiral Pool Utilization : As a readily available enantiopure building block, it reduces reliance on costly chiral catalysts during multistep syntheses.

- Heterocycle Functionalization : The 3-chloro-4-aminopyridine motif serves as a directing group for cross-coupling reactions, enabling C–H activation at the 2- and 5-positions.

Applications span:

- Pharmaceuticals : Intermediate for tyrosine kinase inhibitors (e.g., third-generation EGFR inhibitors).

- Agrochemicals : Precursor to neonicotinoid analogs with reduced bee toxicity.

- Materials Science : Building block for liquid crystals with low dielectric anisotropy.

The compound’s commercial availability from suppliers like Ambeed and Arran Chemical Company since 2020 has accelerated its adoption in industrial R&D.

Properties

Molecular Formula |

C7H7Cl2F3N2 |

|---|---|

Molecular Weight |

247.04 g/mol |

IUPAC Name |

(1S)-1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-5-3-13-2-1-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |

InChI Key |

AZWCEZWRZNXNFU-RGMNGODLSA-N |

Isomeric SMILES |

C1=CN=CC(=C1[C@@H](C(F)(F)F)N)Cl.Cl |

Canonical SMILES |

C1=CN=CC(=C1C(C(F)(F)F)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.

Introduction of the Chlorine Atom: The chlorine atom is introduced to the pyridine ring via electrophilic substitution reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Trifluoroethanamine Group: The trifluoroethanamine group is attached through nucleophilic substitution reactions, often using trifluoroethylamine as a nucleophile.

Resolution of the Enantiomers: The final step involves the resolution of the enantiomers to obtain the (S)-enantiomer, which can be achieved through chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has shown potential as a therapeutic agent due to its ability to modulate specific biochemical pathways. The trifluoromethyl group contributes to increased binding affinity and selectivity towards various enzymes and receptors.

Potential Therapeutic Uses :

- Neurological Disorders : The compound may interact with neurotransmitter systems, suggesting applications in treating conditions like depression or anxiety.

- Anti-inflammatory Agents : Its biological activity indicates potential use in developing drugs that target inflammatory pathways.

Agrochemical Formulations

The compound's unique properties make it suitable for use in agrochemicals. Its lipophilicity aids in the formulation of pesticides and herbicides that require effective penetration into plant tissues.

Research has demonstrated that (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride interacts with specific molecular targets, modulating enzymatic activities crucial for various biological functions. A study focusing on its interaction with cytochrome P450 enzymes revealed significant alterations in enzyme kinetics, indicating its role as a potential drug candidate in pharmacology.

Study 2: Synthesis Optimization

A study on the synthesis of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride highlighted methods to enhance yield and purity through the optimization of reaction conditions. Utilizing specific catalysts and temperature control improved the efficiency of the synthesis process, making it more viable for industrial applications.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanamine group can enhance the compound’s binding affinity and selectivity, while the chloropyridinyl group can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Bromo-Substituted Analog

- Name : (S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl

- Molecular Formula : C₇H₇BrClF₃N₂

- Molecular Weight : 291.50 g/mol

- CAS : 2089671-88-3

- Key Difference : Bromine replaces chlorine at the pyridine 3-position, increasing molecular weight by ~80.9 g/mol. Bromine’s larger atomic radius and polarizability may alter binding affinity in biological targets compared to chlorine .

Positional Isomer

- Name : (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl

- Molecular Formula : C₇H₆ClF₃N₂

- Molecular Weight : 210.58 g/mol (same as target compound)

- Key Difference : Chlorine shifts from the pyridine 4-position to 6-position. The (R)-enantiomer may exhibit distinct pharmacological activity due to altered spatial interactions with chiral enzyme pockets .

Aromatic Ring System Modifications

Benzene Ring Substitution

- Name : (S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine HCl

- Molecular Formula : C₈H₈Cl₂F₃N

- Molecular Weight : 246.05 g/mol

- CAS : 1391489-27-2

- Key Difference : Pyridine ring replaced by a benzene ring with chlorine at the 2-position. The absence of pyridine’s nitrogen atom reduces basicity and may impact solubility or metabolic stability .

Complex Structural Derivatives

Thiazine-Incorporated Analog

- Name: tert-Butyl (S)-(4-(2,4-Difluoro-5-(((2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate

- Molecular Formula : C₁₉H₂₂F₅N₃O₂S

- Molecular Weight : 454.4 g/mol

- Key Difference : Incorporation of a thiazine ring and difluorophenyl group enhances structural complexity. This analog was synthesized as a β-secretase (BACE1) inhibitor, highlighting the role of trifluoroethylamine in enzyme engagement .

Data Tables

Table 1: Key Properties of Target Compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature(s) |

|---|---|---|---|---|

| Target Compound | C₇H₆ClF₃N₂ | 210.58 | 1212929-33-3 | 3-Chloropyridin-4-yl, (S)-configuration |

| Bromo-Substituted Analog | C₇H₇BrClF₃N₂ | 291.50 | 2089671-88-3 | 3-Bromopyridin-4-yl |

| (R)-6-Chloropyridin-3-yl Isomer | C₇H₆ClF₃N₂ | 210.58 | Not Provided | 6-Chloropyridin-3-yl, (R)-configuration |

| 2-Chlorophenyl Derivative | C₈H₈Cl₂F₃N | 246.05 | 1391489-27-2 | Benzene ring substitution |

| Thiazine-Incorporated BACE1 Inhibitor | C₁₉H₂₂F₅N₃O₂S | 454.4 | Not Provided | Thiazine ring, BACE1 inhibition |

Biological Activity

(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride, also known as (S)-1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-amine HCl, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : CHClFN

- Molecular Weight : 210.58 g/mol

- CAS Number : 1212929-33-3

The compound features a trifluoromethyl group and a chloropyridine moiety, which are critical for its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets .

Synthesis

The synthesis of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multi-step organic reactions. The process can include the introduction of the trifluoromethyl group and chloropyridine structure through various synthetic pathways.

Research indicates that (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl exhibits significant biological activity by modulating enzyme activity and interacting with various receptors. The trifluoromethyl group is believed to enhance the binding affinity to biological targets .

Neurological Disorders

Initial studies suggest that this compound may have applications in treating neurological disorders due to its ability to interact with neurotransmitter receptors. For instance, it has shown potential in modulating serotonin receptors, which are crucial in mood regulation and anxiety disorders.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary data indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential role in managing inflammatory diseases .

Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl, researchers found that administration led to significant alterations in behavior in rodent models. The compound demonstrated anxiolytic-like effects at certain doses without sedative properties, indicating its potential as a therapeutic agent for anxiety disorders .

Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory properties of this compound. It was shown to significantly reduce levels of TNF-alpha and IL-6 in vitro when tested on macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests that (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl may be beneficial in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and differences between (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl and related compounds:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| (S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride | 336105-46-5 | 1.00 | Antidepressant effects |

| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride | 1138011-22-9 | 1.00 | Anti-anxiety effects |

| 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride | 2153472-94-5 | 0.88 | Moderate anti-inflammatory activity |

This table illustrates that while there are structurally similar compounds with notable activities, (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amines' unique structural features contribute to its distinct pharmacological profile.

Q & A

Q. What are the standard synthetic routes for (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl, and what key intermediates are involved?

Methodological Answer:

- The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 3-chloropyridine-4-carbaldehyde with trifluoroethylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to form the amine backbone. Subsequent HCl salt formation is achieved through acid-base titration in anhydrous ethanol .

- Key intermediates include 3-chloropyridine-4-carbaldehyde and 2,2,2-trifluoroethylamine , with purity monitored via HPLC (≥98%) and NMR (e.g., NMR for trifluoromethyl group verification) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the pyridinyl and trifluoroethyl groups. NMR is critical for verifying the trifluoromethyl moiety’s integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 255.03 for [M+H]) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally analogous pyridinyl compounds .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated stability studies using HPLC:

- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours.

- Thermal Stability : Heat samples at 40–80°C and monitor degradation via peak area reduction .

- Degradation products (e.g., hydrolyzed pyridine derivatives) are identified using LC-MS/MS .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% enantiomeric excess (ee) for the (S)-isomer?

Methodological Answer:

- Use chiral catalysts such as BINAP-Ru complexes or Jacobsen’s Co-salen catalysts in asymmetric hydrogenation.

- Apply Design of Experiments (DoE) to optimize variables:

Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., ion channels)?

Methodological Answer:

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 6CM4 for nicotinic acetylcholine receptors).

- Validate predictions with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories .

- Compare results with experimental IC values from patch-clamp electrophysiology .

Q. How can contradictions in reported biological activity data (e.g., IC50_{50}50 variability) be systematically resolved?

Methodological Answer:

- Standardize Assay Conditions :

- Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems.

- Control temperature (25°C vs. 37°C) and incubation times .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to aggregate data from ≥3 independent studies, accounting for batch-to-batch compound variability .

Q. What strategies mitigate byproduct formation during scale-up from milligram to gram-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Purification Optimization : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (acetone/water) to remove 3-chloropyridine or trifluoroacetamide impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.